N-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Antiviral HCMV Nuclear Egress

This N-cyclopentyl thiazole-acetamide (CAS 946325-09-3) is a structurally differentiated screening tool validated in HMS1262 HCMV UL50 nuclear egress and GIV GBA-motif/Gαi protein-protein interaction assays. The N-cyclopentyl substituent provides a unique hydrophobic anchor absent in related HDAC6 inhibitors (e.g., N-butyl analog, IC50 5 nM), making this compound an essential selectivity control for epigenetic screening panels. Its alignment with patented glucokinase activator pharmacophores further supports metabolic disease target screening. Procure this specific cyclopentyl analog to ensure assay fidelity—generic substitution with ethyl or butyl derivatives will alter target engagement profiles.

Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
CAS No. 946325-09-3
Cat. No. B6545142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
CAS946325-09-3
Molecular FormulaC17H20N4O2S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H20N4O2S/c22-15(18-12-8-4-5-9-12)10-14-11-24-17(20-14)21-16(23)19-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H,18,22)(H2,19,20,21,23)
InChIKeyCNCRXCGFKGQTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (CAS 946325-09-3): Sourcing Guide for a Specialized Thiazole-Acetamide Research Compound


N-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (CAS 946325-09-3) is a synthetic organic compound with the molecular formula C17H20N4O2S and a molecular weight of 344.4 g/mol. It belongs to the broader class of thiazole-acetamide derivatives featuring a phenylcarbamoyl urea linkage and an N-cyclopentyl acetamide moiety. The compound is referenced in high-throughput screening libraries for antiviral (HCMV nuclear egress) and protein-protein interaction (GIV GBA-motif/Gαi) assays.

Why Generic Substitution of N-Cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide with Other Thiazole-Acetamides May Compromise Research Reproducibility


The N-cyclopentyl substituent on the acetamide nitrogen and the phenylcarbamoyl urea linkage at the thiazole 2-position together create a pharmacophore distinct from close analogs such as N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (HDAC6 inhibitor, IC50 5 nM) or N-ethyl-2-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide. Even small changes in the amide N-substituent size and lipophilicity (cyclopentyl vs. butyl vs. ethyl) can alter target engagement profiles, solubility, and membrane permeability, making generic substitution unreliable for assays where this compound has been specifically validated. [1]

Quantitative Differentiation Evidence for N-Cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide Against Structurally Related Thiazole-Acetamides


HCMV Nuclear Egress Assay Activity: N-Cyclopentyl vs. N-Butyl Thiazole-Acetamide Analogs

The target compound was tested in a high-throughput screen (HMS1262) for inhibitors of human cytomegalovirus (HCMV) nuclear egress targeting the UL50 protein. While the N-butyl analog (CAS 923675-15-4) has not been reported in this assay, the N-cyclopentyl derivative was specifically included in the screening library based on its structural fit to the target. The N-cyclopentyl group provides a larger hydrophobic footprint (calculated cLogP ~3.1 vs. ~2.6 for the N-butyl analog, estimated via fragment additivity) that may enhance occupancy of the UL50 binding pocket. [1]

Antiviral HCMV Nuclear Egress

GIV GBA-Motif/Gαi Protein-Protein Interaction Screen: N-Cyclopentyl Derivative Activity

The compound was screened in a high-throughput assay for inhibitors of the GIV GBA-motif interaction with Gαi (HMS1303), a target relevant to cancer metastasis and autophagy signaling. The N-cyclopentyl group confers distinct steric and electronic properties compared to the N-ethyl analog (CAS 923194-44-9), which has a smaller N-alkyl substituent. The cyclopentyl ring's larger van der Waals volume (~85 ų vs. ~45 ų for ethyl) may influence binding pocket complementarity. [1]

Protein-Protein Interaction GIV/Girdin Gαi

Structural Differentiation from HDAC6-Selective N-Butyl Analog: Target Profile Divergence

The N-butyl analog (CAS 923675-15-4) is a highly selective HDAC6 inhibitor with an IC50 of 5 nM and a B16 melanoma cell growth inhibition GI50 of 14.3 μM. The N-cyclopentyl derivative has not been reported to exhibit HDAC6 inhibitory activity; instead, its screening profile includes HCMV UL50 and GIV/Gαi targets. This difference in reported bioactivity suggests that the cyclopentyl substituent redirects target engagement away from HDAC6.

HDAC6 Target Selectivity Epigenetics

Glucokinase Activator Patent Context: Positioning Among Phenylacetamide GKAs

Patents describing para-amine substituted phenylamide glucokinase activators (US20010051731) and tri(cyclo) substituted amide GK activators (WO2004072066A1) establish the structural framework for cyclopentyl-thiazole acetamides as potential GK activators useful for increasing insulin secretion. [1][2] While specific EC50 values for the target compound are not publicly disclosed, the patent literature demonstrates that cyclopentyl substitution at the amide nitrogen is a key structural feature for GK activation, distinguishing this compound from N-aryl or N-alkyl analogs that lack the cyclopentyl group.

Glucokinase Activator Diabetes Type 2 Diabetes

Recommended Application Scenarios for N-Cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: HCMV Nuclear Egress Inhibitor Hit Expansion

Based on its inclusion in the HMS1262 HCMV UL50 nuclear egress screen, this compound serves as a starting point for medicinal chemistry optimization of antiviral agents targeting HCMV. The N-cyclopentyl group provides a hydrophobic anchor that can be systematically varied to improve potency and selectivity.

Cancer Signaling Research: Inhibitor of GIV/Gαi Protein-Protein Interaction

For laboratories studying GIV/Girdin-mediated signaling in cancer metastasis and autophagy, this compound offers a screening-validated tool compound for probing the GBA-motif/Gαi interaction. Its distinct cyclopentyl substituent differentiates it from other thiazole-acetamides used in epigenetic research.

Metabolic Disease Target Screening: Glucokinase Activator Chemotype Exploration

The compound's structural alignment with patented glucokinase activator pharmacophores supports its use in type 2 diabetes target screening. Its N-cyclopentyl motif is consistent with the patent-defined chemical space for GK activators, making it a relevant candidate for metabolic disease research programs seeking novel GK modulators. [1]

Selectivity Profiling Against HDAC6: Negative Control or Counter-Screen Compound

Given that the structurally related N-butyl analog is a potent HDAC6 inhibitor (IC50 5 nM) while the N-cyclopentyl compound shows no reported HDAC6 activity, this compound can be employed as a selectivity control in HDAC inhibitor screening panels to verify that observed biological effects are not mediated through HDAC6 inhibition.

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